Uridylyl-2'-5'-phospho-adenosine
CAS No.:
Cat. No.: VC14483761
Molecular Formula: C19H24N7O12P
Molecular Weight: 573.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H24N7O12P |
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Molecular Weight | 573.4 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
Standard InChI | InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1 |
Standard InChI Key | QARCCHXXGAIRFS-KPKSGTNCSA-N |
Isomeric SMILES | C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Uridylyl-2'-5'-phospho-adenosine belongs to the purine ribonucleoside monophosphate family, distinguished by its 2'-5' interribonucleotidic linkage. The IUPAC name, , reflects its stereochemical complexity . Key features include:
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Ribose Conformation: Both uridine and adenosine moieties adopt -D-ribofuranose configurations, with hydroxyl groups at the 2', 3', and 5' positions contributing to hydrogen-bonding interactions .
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Phosphodiester Linkage: The 2'-5' bond between the uridine’s 2'-hydroxyl and the adenosine’s 5'-phosphate group contrasts with the canonical 3'-5' linkages in RNA, conferring distinct biochemical properties .
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Functional Groups: The adenine base (6-amino group) and uracil (2,4-dioxo structure) enable base-pairing and protein recognition.
Table 1: Molecular Properties of Uridylyl-2'-5'-Phospho-Adenosine
Property | Value |
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Molecular Formula | |
Molecular Weight | 573.4 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
CAS Number | 444053 |
Key Functional Groups | 2'-5' phosphodiester, adenine, uracil |
Synthesis and Chemical Routes
The synthesis of uridylyl-2'-5'-phospho-adenosine involves enzymatic and chemical strategies to achieve regioselective phosphodiester bond formation. A landmark study demonstrated the use of protected ribonucleosides and ribonucleoside-3' phosphates to synthesize analogous compounds like uridylyl-(3'→5')-adenosine . Key steps include:
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Protection of Hydroxyl Groups: Benzoyl or tert-butyldimethylsilyl (TBDMS) groups shield reactive hydroxyls on ribose rings to prevent undesired side reactions .
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Phosphorylation: Condensation of uridine-2'-phosphate with adenosine-5'-phosphate using carbodiimide activators (e.g., dicyclohexylcarbodiimide) forms the 2'-5' linkage .
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Deprotection: Alkaline hydrolysis or fluoride-based reagents remove protecting groups, yielding the final product .
Enzymatic synthesis utilizing RNA ligases or polynucleotide phosphorylases offers higher regioselectivity but lower yields compared to chemical methods .
Mechanism of Action in RNA Metabolism
Uridylyl-2'-5'-phospho-adenosine serves as a substrate for ribonucleases (RNases) involved in RNA processing and degradation. RNase L, an interferon-induced enzyme, cleaves single-stranded RNA at UA dinucleotides following activation by 2'-5' oligoadenylates. Structural studies suggest:
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Enzyme Binding: The 2'-5' phosphodiester bond fits into a hydrophobic pocket in RNase L, with the adenine base forming hydrogen bonds with conserved residues (e.g., Lys²⁴⁰ and Arg²⁴²).
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Catalytic Cleavage: A magnesium ion coordinates the scissile phosphate, facilitating nucleophilic attack by water and producing 2',3'-cyclic phosphate intermediates.
Role in Nitrogen Signaling Pathways
In Escherichia coli, uridylyl-2'-5'-phospho-adenosine modulates the activity of PII and GlnK proteins, regulators of nitrogen assimilation . Key interactions include:
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Post-Translational Modification: The uridylyltransferase enzyme (UTase) transfers uridine monophosphate (UMP) to PII, converting it to PII-UMP, which activates glutamine synthetase (GS) by promoting deadenylylation .
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Allosteric Regulation: Binding of α-ketoglutarate (α-KG) and ATP to PII-UMP stabilizes interactions with adenylyltransferase (ATase), enhancing GS activity under nitrogen-limited conditions .
Table 2: Functional Interactions of Uridylyl-2'-5'-Phospho-Adenosine in E. coli
Component | Function |
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PII Protein | Nitrogen status sensor |
UTase | Catalyzes uridylylation of PII |
Glutamine Synthetase (GS) | Assimilates ammonia into glutamine |
α-Ketoglutarate (α-KG) | Signals carbon/nitrogen balance |
Applications in Biochemical Research
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RNA Processing Studies: Used to probe RNase specificity and RNA secondary structure.
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Enzyme Kinetics: Serves as a substrate to measure ribonuclease activity and inhibitor screening.
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Nitrogen Metabolism Models: Facilitates analysis of PII-GlnK-ATase regulatory networks in prokaryotes .
Challenges and Future Directions
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Synthetic Efficiency: Current chemical routes yield <30% due to steric hindrance at the 2'-position; enzymatic methods require optimization for scalability .
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Therapeutic Potential: The 2'-5' linkage’s role in antiviral pathways (e.g., RNase L activation) warrants exploration in oligonucleotide therapeutics.
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Structural Biology: Cryo-EM studies could elucidate conformational changes in PII-UMP during nitrogen sensing .
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